Rhynchophylline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

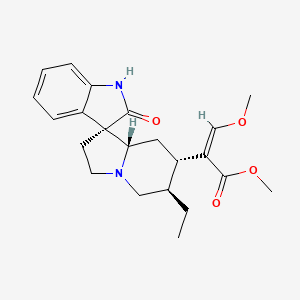

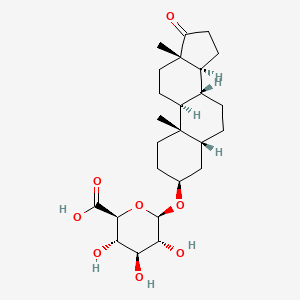

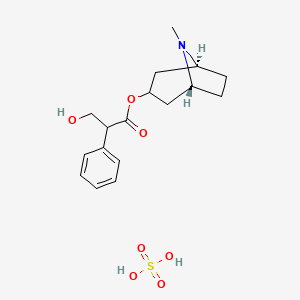

Rhynchophylline is an indole alkaloid found in certain species of the Uncaria genus, particularly Uncaria rhynchophylla and Uncaria tomentosa . It is also present in the leaves of Mitragyna speciosa and Mitragyna tubulosa . Chemically, it is related to the alkaloid mitragynine . This compound has been traditionally used in herbal medicine for its potential benefits in treating conditions such as lightheadedness, convulsions, numbness, and hypertension .

准备方法

Synthetic Routes and Reaction Conditions

The asymmetric total synthesis of rhynchophylline involves multiple steps, starting from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity and the use of Bosch’s chiral lactam for the preparation of enantioenriched cyclic imine . The key spirocyclization reactions used in these synthetic endeavors include intramolecular Mannich reaction and biomimetic oxidative rearrangement of tetrahydro-β-carbolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the collective formal synthesis approach to bioactive oxindole alkaloids, including this compound, has been completed in a protecting-group-free manner . This approach involves multigram-scaled operations and the application of one-pot, sequential transformations .

化学反应分析

Types of Reactions

Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution . The structural stabilities and transformation mechanisms of this compound and its isomer, isothis compound, have been studied using Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) .

Common Reagents and Conditions

Common reagents and conditions used in the reactions involving this compound include heat, retention time, and solvent polarities . The conversion rate and equilibrium of this compound are influenced by these factors .

Major Products Formed

The major products formed from the reactions of this compound include its isomer, isothis compound . The transformation mechanism and stability analysis of these products have been validated through various chromatographic methods .

科学研究应用

Rhynchophylline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Neuroprotective Effects: This compound has shown potential in protecting the central nervous system from neurodegenerative diseases and related effects.

Cardiovascular Protection: It has been studied for its anti-hypertensive, anti-rhythmic, and sedative effects, making it a candidate for preventing cardiovascular diseases.

Anti-Inflammatory Activity: This compound possesses anti-inflammatory properties, which contribute to its therapeutic effects in neurological and cardiovascular diseases.

Sleep Modulation: Studies have shown that this compound can enhance sleep quality and duration, making it a potential natural treatment for sleep disorders.

作用机制

Rhynchophylline exerts its effects through multiple mechanisms. It is a non-competitive NMDA antagonist and a calcium channel blocker . These properties contribute to its neuroprotective and cardiovascular effects . Additionally, this compound has been shown to modulate gene networks involved in the immune system, inflammation, and hormone signaling . It also impacts metabolic pathways, such as retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

相似化合物的比较

Rhynchophylline is structurally similar to other indole alkaloids, such as isothis compound, mitraphylline, formosanine, isomitraphylline, and isoformosanine . These compounds share the unique spiroindole structure and are produced in Uncaria rhynchophylla . While they possess similar biological activities, this compound stands out for its specific neuroprotective and cardiovascular effects .

Conclusion

This compound is a versatile indole alkaloid with significant potential in various scientific research applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further study and development in the fields of medicine, chemistry, and industry.

属性

分子式 |

C22H28N2O4 |

|---|---|

分子量 |

384.5 g/mol |

IUPAC 名称 |

methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m0/s1 |

InChI 键 |

DAXYUDFNWXHGBE-YCBKVTMHSA-N |

手性 SMILES |

CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

规范 SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Pictograms |

Acute Toxic |

同义词 |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)

![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)

![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)